molecular formula C9H11NO2 B1144317 1-(2-Hydroxyphenyl)propan-1-one oxime CAS No. 18265-75-3

1-(2-Hydroxyphenyl)propan-1-one oxime

Cat. No.: B1144317
CAS No.: 18265-75-3
M. Wt: 165.19
InChI Key:
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Description

1-(2-Hydroxyphenyl)propan-1-one oxime is an organic compound with the molecular formula C9H11NO2 It is a derivative of acetophenone, where the oxime group is attached to the carbonyl carbon

Scientific Research Applications

1-(2-Hydroxyphenyl)propan-1-one oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The flotation results of a single mineral show HPDO is a special collector for malachite . Compared with benzohydroxamic acid (BHA), isobutyl xanthate (SIBX), and dodecylamine (DA), HPDO exhibits excellent flotation performance for malachite and satisfied selectivity against quartz and calcite over a wide pH range . XPS data give clear evidence for the formation of a Cu-oxime complex on malachite surfaces after HPDO adsorption .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyphenyl)propan-1-one oxime can be synthesized through the reaction of 2-hydroxyacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime group.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same principles as laboratory methods. The process would likely involve optimized reaction conditions to maximize yield and purity, along with purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyphenyl)propan-1-one oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as peracids or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Ethers or esters, depending on the substituent introduced.

Comparison with Similar Compounds

  • 1-(2-Hydroxyphenyl)ethanone oxime
  • 1-(3-Hydroxyphenyl)propan-1-one oxime
  • 1-(4-Hydroxyphenyl)propan-1-one oxime

Comparison: 1-(2-Hydroxyphenyl)propan-1-one oxime is unique due to the position of the hydroxyl group on the phenyl ring, which influences its chemical reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different physical properties, such as melting point and solubility, and distinct reactivity patterns in chemical reactions.

Properties

IUPAC Name

2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-8(10-12)7-5-3-4-6-9(7)11/h3-6,11-12H,2H2,1H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMSLHJQXBZCAI-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NO)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\O)/C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10425503
Record name 1-(2-hydroxyphenyl)propan-1-one oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18265-75-3
Record name 1-(2-hydroxyphenyl)propan-1-one oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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